molecular formula C5H11NO B1374340 3-Amino-1-methylcyclobutan-1-ol CAS No. 1363381-26-3

3-Amino-1-methylcyclobutan-1-ol

Cat. No.: B1374340
CAS No.: 1363381-26-3
M. Wt: 101.15 g/mol
InChI Key: FAAHPGXMUSQMLD-UHFFFAOYSA-N
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Description

3-Amino-1-methylcyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylcyclobutan-1-ol can be achieved through several methods. One efficient synthetic route involves the cyclization of a suitable precursor under specific conditions. For example, the reaction of 3-amino-1-methylcyclobutanone with a reducing agent such as sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-1-methylcyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methylcyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

    3-Amino-1-methylcyclobutane: Lacks the hydroxyl group, making it less polar.

    3-Hydroxy-1-methylcyclobutan-1-ol: Contains a hydroxyl group but lacks the amino group.

Uniqueness

3-Amino-1-methylcyclobutan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-amino-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHPGXMUSQMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737925
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-26-3
Record name 3-Amino-1-methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing an efficient synthesis for trans-3-Amino-1-methylcyclobutan-1-ol?

A1: While the abstract itself doesn't delve into specific applications, it highlights that the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol is relevant to the "synthesis of many" other compounds []. This suggests that trans-3-Amino-1-methylcyclobutan-1-ol likely serves as a valuable building block or intermediate in the production of various molecules, potentially including pharmaceuticals, agrochemicals, or other materials. Efficient synthesis routes are crucial for making such processes cost-effective and scalable for research or commercial purposes.

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